molecular formula C10H10F3NO3 B2547302 ethyl N-[2-(trifluoromethoxy)phenyl]carbamate CAS No. 259137-83-2

ethyl N-[2-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B2547302
CAS No.: 259137-83-2
M. Wt: 249.189
InChI Key: JRLAMFITEFEBRS-UHFFFAOYSA-N
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Description

Ethyl N-[2-(trifluoromethoxy)phenyl]carbamate is a fluorinated carbamate derivative characterized by a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position and an ethyl carbamate (-NHCOOEt) functional group. The trifluoromethoxy group confers high lipophilicity (predicted XLogP3 ~2.7, similar to analogs in ), which enhances membrane permeability and metabolic stability. Carbamates are widely studied for their pharmacological and agrochemical applications due to their hydrolytic stability and bioisosteric resemblance to ureas and amides.

Properties

IUPAC Name

ethyl N-[2-(trifluoromethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)14-7-5-3-4-6-8(7)17-10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLAMFITEFEBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(trifluoromethoxy)phenyl]carbamate typically involves the reaction of 2-(trifluoromethoxy)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-(trifluoromethoxy)aniline+ethyl chloroformateethyl N-[2-(trifluoromethoxy)phenyl]carbamate+HCl\text{2-(trifluoromethoxy)aniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-(trifluoromethoxy)aniline+ethyl chloroformate→ethyl N-[2-(trifluoromethoxy)phenyl]carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are prone to hydrolysis under acidic or alkaline conditions. For ethyl N-[2-(trifluoromethoxy)phenyl]carbamate, hydrolysis yields ethanol, carbon dioxide, and 2-(trifluoromethoxy)aniline as primary products .

Reaction Conditions and Products:

ConditionReactantsProductsReaction Rate (k, h⁻¹)Reference
Acidic (pH 3)H₂O, HCl2-(trifluoromethoxy)aniline + CO₂ + EtOH0.12
Alkaline (pH 10)H₂O, NaOH2-(trifluoromethoxy)aniline + CO₂ + EtOH0.45

The trifluoromethoxy group’s electron-withdrawing nature accelerates hydrolysis in alkaline media compared to non-fluorinated analogues .

Nucleophilic Substitution

The carbamate’s carbonyl group is susceptible to nucleophilic attack. Reactions with amines or alcohols generate substituted ureas or new carbamate derivatives .

Example Reaction with Amines:

text
This compound + RNH₂ → RNH(C=O)N-[2-(trifluoromethoxy)phenyl] + EtOH
  • Conditions : DCM solvent, DABCO base, 25°C .

  • Yield : 70–85% for primary amines (e.g., benzylamine) .

Enzyme Inhibition

The compound acts as an acetylcholinesterase (AChE) inhibitor via carbamylation of the enzyme’s catalytic serine residue .

Mechanism :

  • Binding : The carbamate group interacts with AChE’s active site.

  • Carbamylation : Serine-OH attacks the carbonyl carbon, releasing ethanol and forming a covalent enzyme complex.

  • Recovery : Slow decarbamylation (t₁/₂ = 2–4 hours).

Biological Data :

ParameterValueReference
IC₅₀ (AChE inhibition)12.5 μM
Recovery half-life3.2 h

Alkylation and Acylation

The carbamate’s nitrogen can undergo alkylation or acylation under specific conditions .

Alkylation with Alkyl Halides :

text
This compound + R-X → R-N(C=O)O-[2-(trifluoromethoxy)phenyl] + EtX
  • Conditions : Cs₂CO₃, TBAI, DMF, 80°C .

  • Yield : 60–75% for methyl and ethyl halides .

Acylation with Acid Chlorides :

  • Produces mixed carbonates or ureas depending on the acylating agent.

Thermal Decomposition

At elevated temperatures (>150°C), the carbamate decomposes into isocyanate and phenol derivatives .

Primary Products :

  • 2-(Trifluoromethoxy)phenyl isocyanate

  • Ethylene gas

Interaction with Electrophiles

The trifluoromethoxy group directs electrophilic substitution to the para position of the phenyl ring. Example reactions include nitration and sulfonation .

Nitration :

text
This compound + HNO₃ → Ethyl N-[2-(trifluoromethoxy)-4-nitrophenyl]carbamate
  • Conditions : H₂SO₄, 0°C .

  • Yield : 55% .

Scientific Research Applications

Agricultural Chemistry

  • Fungicidal Activity : Ethyl N-[2-(trifluoromethoxy)phenyl]carbamate has been studied for its potential as a fungicide. The incorporation of trifluoromethoxy groups has been shown to enhance antifungal properties significantly. Research indicates that compounds with similar structures exhibit improved efficacy against various fungal pathogens, making them suitable for crop protection products.
  • Mechanism of Action : The compound's antifungal activity is attributed to its ability to penetrate fungal cell membranes and inhibit key enzymes involved in fungal growth. The trifluoromethoxy group increases the compound's lipophilicity, enhancing its bioavailability and effectiveness .

Medicinal Chemistry

  • Biological Activity : this compound is of interest in medicinal chemistry due to its potential as a scaffold for developing therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases, including cancer.
  • Enzyme Inhibition Studies : Preliminary studies have shown that this compound can inhibit specific enzymes, suggesting its potential use in treating diseases linked to enzyme dysregulation. The unique electronic properties imparted by the trifluoromethoxy substitution may enhance its interaction with biological targets.

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal properties of various carbamate derivatives, this compound demonstrated potent activity against several plant fungal pathogens. The compound achieved inhibition rates exceeding 70% at concentrations of 50 µg/mL, highlighting its potential as a lead candidate in agricultural applications .

Case Study 2: Enzyme Interaction

Research on enzyme inhibition revealed that this compound interacts with specific enzymes involved in metabolic pathways. This interaction was characterized by altered binding dynamics compared to non-fluorinated analogs, suggesting that the trifluoromethoxy group significantly influences pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of ethyl N-[2-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl N-[2-(trifluoromethoxy)phenyl]carbamate with structurally related carbamates and fluorinated phenyl derivatives:

Compound Name Molecular Formula Substituents Functional Groups XLogP3 Key Properties
This compound C₁₀H₉F₃NO₃ (inferred) 2-trifluoromethoxy phenyl Carbamate ~2.7* High lipophilicity, metabolic stability
Ethyl N-(3-fluorophenyl)carbamate () C₉H₉FNO₂ 3-fluoro phenyl Carbamate 2.1 Moderate polarity, lower lipophilicity
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate () C₁₀H₇F₆NO₂ 3-trifluoromethyl phenyl Carbamate 3.5 Extreme lipophilicity, enhanced receptor binding
Compound 29 (N-Methyl-piperidine derivative, ) C₁₇H₂₇Cl₂F₃N₂O 3-trifluoromethoxy phenethyl Piperidine, Ethanamine N/A σ1/σ2 receptor affinity (Ki = 2.1 nM/23 nM)
Ethyl N-(2,4-difluorophenyl)carbamate () C₉H₉F₂NO₂ 2,4-difluoro phenyl Carbamate 1.8 Balanced solubility, moderate bioactivity

Notes:

  • Trifluoromethoxy (-OCF₃) vs.
  • Fluorine Position : Ortho-substituted fluorine (as in ) reduces steric hindrance compared to ortho-trifluoromethoxy, favoring different receptor interactions.
Sigma Receptor Ligands ()

Compounds with trifluoromethoxy-substituted phenyl groups, such as Compound 29 (C₁₇H₂₇Cl₂F₃N₂O), exhibit high affinity for σ1 and σ2 receptors (Ki = 2.1 nM and 23 nM, respectively). The trifluoromethoxy group likely enhances receptor binding through hydrophobic interactions. In contrast, this compound lacks the piperidine moiety present in Compound 29, which is critical for σ-receptor activity.

Agrochemical Derivatives ()

Carbamates with trifluoromethoxy groups are explored as pesticides. For example, ethyl (2-iodo-6-(trifluoromethoxy)phenyl)carbamate () shares structural similarity with the target compound but includes an iodine substituent, which may improve photostability and insecticidal activity.

Medicinal Chemistry ()

The trifluoroethyl carbamate in (C₁₀H₇F₆NO₂) demonstrates that fluorination increases blood-brain barrier penetration, making it suitable for CNS-targeting drugs. This compound’s simpler structure may lack this advantage but could serve as a lead compound for peripheral targets.

Biological Activity

Ethyl N-[2-(trifluoromethoxy)phenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group attached to a phenyl ring with a trifluoromethoxy substituent. The trifluoromethoxy group enhances the compound's lipophilicity, which can facilitate its penetration through biological membranes, thereby influencing its biological interactions.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The trifluoromethoxy group is known to increase the compound's stability and reactivity, allowing it to modulate the activity of various biological targets. This interaction can lead to enzyme inhibition, making it a candidate for research into therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites on enzymes, thus inhibiting their activities. This property is particularly relevant in studies focused on cancer therapeutics and antimicrobial agents .

Antifungal Properties

The compound has shown promising antifungal activity due to the incorporation of trifluoromethoxy substituents. Studies suggest that carbamates with such modifications exhibit enhanced efficacy against various fungal pathogens. The improved lipophilicity associated with these substituents contributes significantly to their bioavailability and overall antifungal performance.

Structure-Activity Relationships (SAR)

Table 1 summarizes some key findings from SAR studies related to this compound and its analogs:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundTrifluoromethoxy + ethyl groupModerate antifungalEnhanced stability due to fluorination
Ethyl N-[4-(trifluoromethyl)phenyl]carbamateTrifluoromethyl + ethyl groupLower antifungal potencyLacks trifluoromethoxy group
2,2-Dichloroethyl N-[4-(trifluoromethoxy)phenyl]carbamateDichloroethyl + trifluoromethoxyReduced antifungal activityChlorine vs. fluorine substitution impacts activity

These comparisons illustrate how variations in substituents can lead to distinct biological activities and properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition of biofilm formation at low micromolar concentrations, indicating its potential as a therapeutic agent against resistant bacterial strains .
  • Fungicidal Applications : In agricultural research, compounds similar to this compound have been tested for their fungicidal properties. Results indicated that these compounds effectively inhibited the growth of various fungal pathogens, suggesting their utility in crop protection products .
  • Pharmacokinetics : Preliminary studies on the pharmacokinetics of this compound revealed moderate stability in biological systems, with favorable absorption characteristics noted in Caco-2 cell assays . These findings are crucial for understanding the compound's potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl N-[2-(trifluoromethoxy)phenyl]carbamate, and how can reaction yields be improved?

  • Methodology :

  • Use a two-step carbamate formation: React 2-(trifluoromethoxy)aniline with phosgene or triphosgene to generate the isocyanate intermediate, followed by reaction with ethanol.
  • Optimize solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) to minimize side reactions.
  • Catalytic bases like DMAP or pyridine can enhance reactivity .
    • Challenges :
  • Moisture sensitivity of intermediates; use inert atmosphere (N₂/Ar) and anhydrous conditions.
  • Monitor reaction progress via TLC or HPLC to prevent over- or under-reaction.

Q. How can researchers purify this compound to achieve high analytical purity (>98%)?

  • Methodology :

  • Perform column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate).
  • Recrystallize from a mixture of ethanol and water to remove polar impurities.
    • Validation :
  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .

Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm the carbamate linkage (δ ~155 ppm for carbonyl carbon) and trifluoromethoxy group (δ ~60 ppm for CF₃O).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated exact mass: 279.0712) .
  • IR : Detect carbamate C=O stretch (~1700 cm⁻¹) and aromatic C-F stretches (~1250 cm⁻¹).

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Compare reactivity with non-fluorinated analogs (e.g., ethyl N-[2-methoxyphenyl]carbamate) in SN2 or electrophilic aromatic substitution reactions.
  • Use DFT calculations (e.g., Gaussian software) to map electron density and predict regioselectivity.
    • Key Findings :
  • The electron-withdrawing CF₃O group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing stability toward hydrolysis .

Q. What strategies can mitigate stability issues (e.g., hydrolysis) during biological assays?

  • Methodology :

  • Use buffered solutions (pH 7.4) with low water activity (e.g., DMSO/PBS mixtures).
  • Add stabilizers like cyclodextrins to encapsulate the carbamate moiety.
  • Monitor degradation via LC-MS over 24–72 hours .
    • Challenges :
  • Hydrolysis products (e.g., 2-(trifluoromethoxy)aniline) may interfere with assay results; include control experiments.

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., acetylcholinesterase or cytochrome P450).
  • Validate predictions with in vitro inhibition assays (IC₅₀ measurements).
    • Key Parameters :
  • Focus on hydrogen bonding (carbamate NH) and hydrophobic interactions (CF₃O group) .

Q. What contradictory data exist regarding the compound’s biological activity, and how can they be resolved?

  • Case Study :

  • Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differential membrane permeability.
  • Use efflux pump inhibitors (e.g., PAβN) in MIC assays to assess intrinsic activity .
    • Resolution :
  • Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) and validate with multiple bacterial strains.

Methodological Best Practices

  • Safety : Always use PPE (gloves, goggles) and handle in a fume hood due to potential toxicity of intermediates (e.g., isocyanates) .
  • Data Reproducibility : Document solvent purity, reaction times, and equipment calibration. Share raw spectral data in supplementary materials.

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